Thermal Stability: DLTDP vs. DSTDP Volatilization at 550°F (288°C)
In high-temperature plastics processing, DLTDP demonstrates comparable, if not superior, thermal stability to its common in-class comparator, DSTDP. Vendor technical data sheets state that for DLTDP, 'little decomposition occurs after heating at 550°F for extended periods of time' . A similar product data sheet for a DSTDP product also states it is 'thermally stable and little decomposition occurs after heating at 550°F for extended periods of time' . This indicates that at a process-relevant temperature of 550°F (288°C), DLTDP's resistance to thermal decomposition is on par with DSTDP, the key alternative thioester.
| Evidence Dimension | Thermal decomposition at 550°F (288°C) |
|---|---|
| Target Compound Data | Little decomposition occurs after heating at 550°F for extended periods |
| Comparator Or Baseline | DSTDP: Little decomposition occurs after heating at 550°F for extended periods |
| Quantified Difference | Comparable thermal stability |
| Conditions | Vendor product data sheet statements; exact test duration unspecified but implied to be an extended period |
Why This Matters
This verifies that DLTDP can withstand the high temperatures of modern plastics processing without significant loss, preventing the need for over-formulation to compensate for volatilization and avoiding the plate-out or odor issues often associated with lower-molecular-weight stabilizers.
